N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Description
N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a nitrobenzamide group, and a phenoxyethylsulfanyl moiety
Properties
IUPAC Name |
N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-16-6-12-19(13-7-16)32-14-15-33-21-5-3-2-4-20(21)23-26-27-24(34-23)25-22(29)17-8-10-18(11-9-17)28(30)31/h2-13H,14-15H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPAROMDRBDUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=CC=CC=C2C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Preparation of 2-(4-methylphenoxy)ethylsulfanylbenzene: This intermediate can be synthesized by reacting 4-methylphenol with 2-chloroethylsulfanylbenzene in the presence of a base such as potassium carbonate.
Formation of 1,3,4-thiadiazole ring: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Nitration: The thiadiazole compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Amidation: Finally, the nitrated thiadiazole compound is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzamide group, in particular, is responsible for its potential anti-cancer activity, setting it apart from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
